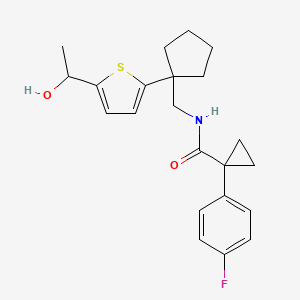
1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H26FNO2S and its molecular weight is 387.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorophenyl)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanecarboxamide, with the CAS number 2034598-90-6, is a synthetic compound of interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FNO2S, with a molecular weight of 387.5 g/mol. The structure features a cyclopropanecarboxamide core substituted with a 4-fluorophenyl group and a thiophenyl moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly those involved in the serotonergic system. Specifically, the compound may act as an inverse agonist at the 5-HT2A receptor, which is implicated in mood regulation and psychotic disorders.
Pharmacological Effects
The biological activity of this compound can be summarized as follows:
- Receptor Interaction : It is hypothesized to modulate serotonin receptor activity, potentially offering antipsychotic effects similar to other compounds that target the 5-HT2A receptor.
- Behavioral Studies : In vivo studies have shown that related compounds can attenuate hyperactivity and improve prepulse inhibition in animal models, indicating potential utility in treating disorders such as schizophrenia or anxiety.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Binding | Potential inverse agonist at 5-HT2A receptors |
| Efficacy | Behavioral modulation in rodent models (e.g., reduction in hyperactivity) |
| Therapeutic Potential | Possible application in antipsychotic therapy |
Case Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Study on ACP-103 : This compound demonstrated significant efficacy as a 5-HT2A receptor inverse agonist in behavioral assays. It exhibited oral bioavailability over 42.6% in rats and effectively reduced hyperactivity induced by NMDA receptor antagonists .
- Structure-Activity Relationship Analysis : Research focusing on bis(4-fluorophenyl) compounds has shown that modifications in substituent groups can significantly alter receptor affinity and selectivity, suggesting that structural variations can enhance therapeutic profiles .
- Comparative Pharmacology : Compounds with similar structural features have been studied for their effects on dopamine transporters and sigma receptors, indicating a multifaceted approach to understanding their biological activity .
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2S/c1-15(25)18-8-9-19(27-18)21(10-2-3-11-21)14-24-20(26)22(12-13-22)16-4-6-17(23)7-5-16/h4-9,15,25H,2-3,10-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCXRXYPADSCAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














